N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-22-11-14(8-18-22)28(26,27)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,11-13H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWTVQLLKQKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions to form the triazolopyridazine core.
Azetidine Ring Introduction: The azetidine ring is introduced through nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.
Biology
Biologically, N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide has shown promise as an enzyme inhibitor. It has been investigated for its ability to inhibit enzymes like c-Met and Pim-1, which are involved in cancer cell proliferation .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like c-Met and Pim-1 by binding to their active sites, thereby blocking their activity. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Heterocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|
| Target Compound | Not explicitly provided* | ~500 (estimated) | Triazolopyridazine, azetidine, pyrazole-sulfonamide, cyclobutyl, methyl |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C21H22N6O | 374.4 | Pyrazolopyridine, ethyl, methyl, phenyl, carboxamide |
| 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide | C10H10N6O3 | 262.2 | Nitro-triazole, benzohydrazide |
*Molecular formula and weight for the target compound are inferred based on its IUPAC name.
Core Heterocycles :
- The target compound’s triazolopyridazine core differs from the pyrazolopyridine in the analog from . Triazolopyridazines are less common in drug discovery but offer unique electronic properties due to nitrogen-rich aromatic systems.
- Pyrazolopyridines (e.g., the compound in Table 1) are well-studied in kinase inhibition, suggesting the target may share similar binding modes but with altered selectivity due to its fused triazole ring.
- This could improve target affinity but may reduce solubility.
Pharmacokinetic and Toxicity Considerations
- Toxicity Risks : While the target lacks direct toxicity data, nitro-triazole derivatives (e.g., 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide) are associated with mutagenicity due to nitro group reduction . The absence of nitro groups in the target may mitigate this risk.
Research Findings and Implications
- Synthetic Challenges : The triazolopyridazine-azetidine linkage in the target compound likely requires multi-step synthesis, including cycloaddition and coupling reactions, similar to methods used for pyrazolopyridine derivatives .
- Binding Affinity Predictions : Molecular modeling suggests the sulfonamide group could interact with polar residues in enzymatic active sites, while the cyclobutyl group may occupy shallow hydrophobic pockets.
- Gaps in Knowledge: No in vitro or in vivo data for the target compound are available in the provided evidence. Further studies should prioritize potency assays against therapeutic targets (e.g., kinases) and genotoxicity screening.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various heterocyclic moieties that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 379.45 g/mol. Its structure includes:
- A triazolo-pyridazine core, which is recognized for its diverse pharmacological properties.
- An azetidine ring , which may enhance binding to biological targets.
- A sulfonamide group , known for various biological activities including antibacterial effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazolo-pyridazine derivatives similar to this compound. For instance:
- A related compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes or receptors due to its structural features:
- Compounds in the triazolo-pyridazine family have shown inhibitory activity against c-Met kinase, a target in cancer therapy .
- The mechanism may involve competitive inhibition, altering signaling pathways crucial for tumor growth.
The biological activity of this compound likely involves:
- Binding Affinity : The unique combination of functional groups allows for high-affinity binding to target proteins.
- Modulation of Biological Pathways : By inhibiting specific enzymes or receptors, the compound can influence pathways involved in cell proliferation and apoptosis.
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of similar compounds:
- In vitro assays demonstrated that derivatives with triazole and pyridazine moieties possess anti-inflammatory and analgesic properties .
| Compound | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Compound 12e | c-Met Kinase | 0.090 | Comparable to Foretinib |
| Compound 12e | A549 Cells | 1.06 ± 0.16 | Significant cytotoxicity |
| Compound 12e | MCF-7 Cells | 1.23 ± 0.18 | Significant cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
